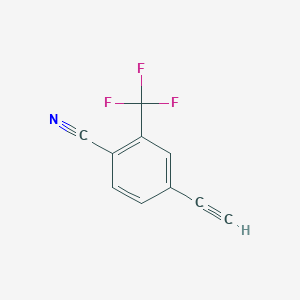

4-Ethynyl-2-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

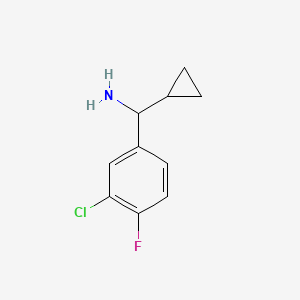

“4-Ethynyl-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C10H4F3N . It is used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .

Molecular Structure Analysis

The molecular structure of “4-Ethynyl-2-(trifluoromethyl)benzonitrile” consists of a benzene ring with a trifluoromethyl group and an ethynyl group attached to it . The InChI code for this compound is 1S/C10H4F3N/c1-2-7-3-4-8 (6-14)9 (5-7)10 (11,12)13/h1,3-5H .Physical And Chemical Properties Analysis

“4-Ethynyl-2-(trifluoromethyl)benzonitrile” has a molecular weight of 195.14 g/mol . It has a topological polar surface area of 23.8 Ų and a complexity of 300 . It is insoluble in water but soluble in methanol .科学的研究の応用

1. Application in Lithium Ion Batteries 4-(Trifluoromethyl)-benzonitrile (4-TB) has been used as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. This additive significantly improves the cyclic stability of the battery, delivering an enhanced initial capacity and a higher capacity retention after numerous charge-discharge cycles (Huang et al., 2014).

2. In Medicinal Chemistry 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425] is a nonsteroidal androgen receptor antagonist developed for sebum control and treatment of androgenetic alopecia. It is characterized by potent activity, selectivity, and reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).

3. As Sensor Material for Explosives Detection An organometallic compound incorporating Pt-ethynyl functionality has been synthesized for the detection of picric acid, a common constituent of many explosives. The extended π-conjugation and presence of Pt-ethynyl functionality make these materials electron-rich and luminescent, thus enabling selective sensing capabilities (Samanta & Mukherjee, 2013).

4. Spectroscopic Studies of Hydrogen Bonding The water complexes of 4-ethynylbenzonitrile (4EBzN) have been investigated using IR-UV double resonance spectroscopy. This research provides insights into hydrogen bonding interactions, particularly involving pi electron density and aromatic C-H group interactions (Maity & Patwari, 2010).

5. Exploration in Molecular Architecture Research into molecular architecture has utilized compounds like 4-ethynylbenzonitrile for self-assembly into macrocyclic complexes. These complexes have been studied for their potential in host−guest chemistry, indicating applications in molecular recognition and nanotechnology (Whiteford, Lu, & Stang, 1997).

6. Electrochemical Sensing Applications In the development of electrochemical sensors, derivatives of 4-ethynylbenzonitrile have been employed. For instance, an aptasensor for ochratoxin A detection utilizes a layer with active ethynyl groups for efficient binding and sensitive detection (Hayat et al., 2013).

7. In Organic Synthesis The compound has been used as an intermediate in the synthesis of bicalutamide, a medication. The synthesis process demonstrates an environmentally friendly and practical approach to produce key intermediates (Zhang, 2012).

Safety and Hazards

“4-Ethynyl-2-(trifluoromethyl)benzonitrile” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

4-ethynyl-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKWXWOOVDFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-(trifluoromethyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)

![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2824897.png)

![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)